molecular formula C10H7BrN2 B105563 5-Bromo-3,3'-bipyridine CAS No. 15862-22-3

5-Bromo-3,3'-bipyridine

Cat. No. B105563
CAS RN: 15862-22-3
M. Wt: 235.08 g/mol
InChI Key: NNNYHNUZYYNHCS-UHFFFAOYSA-N
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Patent
US09379336B2

Procedure details

Compound 6 (see WO2009/009756) was prepared as follows: a mixture of 3,5-dibromopyridine (10.6 g, 44.7 mmol), pyridin-3-ylboronic acid (5.50 g, 44.7 mmol), palladium(II) acetate (0.550 g, 2.45 mmol), triphenylphosphine (2.50 g, 9.53 mmol), potassium phosphate tribasic (19.0 g, 89.5 mmol), H2O (45 mL) and 1,4-dioxane (200 mL) was degassed with argon for 2 h. while stirring. The reaction mixture was then maintained under argon at reflux (120° C.) while stirring for 1.5 h. Upon confirming consumption of the starting material by TLC (SiO2, 7:3 dichloromethane-acetone), the reaction was cooled to RT and poured over ethyl acetate (about 400 mL). The organic phase was then washed with saturated NaHCO3, H2O and brine, dried over MgSO4, filter and concentrated in vacuo. The crude product was purified via flash chromatography (SiO2, 4:1 dichloromethane-acetone) to provide Compound 6 (5.03 g, 48%) as a white solid.
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
0.55 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Yield
48%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[N:4][CH:5]=[C:6]([Br:8])[CH:7]=1.[N:9]1[CH:14]=[CH:13][CH:12]=[C:11](B(O)O)[CH:10]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[O-]P([O-])([O-])=O.[K+].[K+].[K+]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.O1CCOCC1.O>[Br:8][C:6]1[CH:7]=[C:2]([C:11]2[CH:10]=[N:9][CH:14]=[CH:13][CH:12]=2)[CH:3]=[N:4][CH:5]=1 |f:3.4.5.6,7.8.9|

Inputs

Step One
Name
Quantity
10.6 g
Type
reactant
Smiles
BrC=1C=NC=C(C1)Br
Name
Quantity
5.5 g
Type
reactant
Smiles
N1=CC(=CC=C1)B(O)O
Name
Quantity
2.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
19 g
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Name
Quantity
0.55 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
45 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Compound 6 (see WO2009/009756) was prepared
CUSTOM
Type
CUSTOM
Details
was degassed with argon for 2 h.
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then maintained under argon
STIRRING
Type
STIRRING
Details
while stirring for 1.5 h
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
consumption of the starting material by TLC (SiO2, 7:3 dichloromethane-acetone)
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was cooled to RT
ADDITION
Type
ADDITION
Details
poured over ethyl acetate (about 400 mL)
WASH
Type
WASH
Details
The organic phase was then washed with saturated NaHCO3, H2O and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified via flash chromatography (SiO2, 4:1 dichloromethane-acetone)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=NC1)C=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 5.03 g
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 47.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.